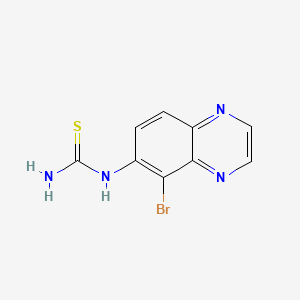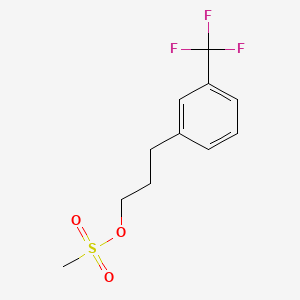![molecular formula C23H33NO2 B601964 Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- CAS No. 250214-69-8](/img/structure/B601964.png)
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-
Übersicht
Beschreibung
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- is a chemical compound with the molecular formula C26H37NO7 . It’s also known as S-(-)-Tolterodine D-Tartrate .
Molecular Structure Analysis
The molecular weight of this compound is 475.6 g/mol . The InChIKey, a unique identifier for chemical substances, is TWHNMSJGYKMTRB-KAKIZCIRSA-N .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 10 .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Assemblages
- Hydrogen-Bonding Networks : Derivatives of 2,6-bis(hydroxymethyl)phenol, including variants with methoxymethyl substituents, demonstrate hydrogen-bonding networks forming sheet structures. These structures are crucial in understanding molecular interactions and designing new materials (Masci & Thuéry, 2002).
DNA Binding and Cytotoxicity
- DNA Interaction and Anticancer Potential : Certain binuclear phenolate complexes, including methoxy-phenol derivatives, have been shown to interact with DNA and exhibit cytotoxic effects against cancer cells. This indicates potential applications in developing metal-based anticancer drugs (Li et al., 2017).
Organotellurium Compounds
- Formation of Telluroethers : Research involving the synthesis of organotellurium compounds has utilized derivatives of methoxyphenylphenol. These studies are significant for understanding the chemical properties and potential applications of telluroethers (Raghavendra, Siddagangaiah, & Upreti, 2015).
Mannich Bases Synthesis
- Synthesis of Biologically Active Compounds : The oxidation and subsequent reactions of methoxymethyl-phenol derivatives have been used to synthesize Mannich bases. These bases are related to biologically active benzylphenol, indicating potential in pharmaceutical applications (Jurd, 1984).
Dinuclear Metal Complexes
- Metal Coordination Chemistry : The synthesis of dinuclear metal complexes, incorporating bis(dimethylsilyl)amido and bis(trimethylsilyl)methyl complexes with a tetradentate bis(phenoxide) ligand, indicates potential applications in coordination chemistry and catalysis (Cai, Toupet, Lehmann, & Carpentier, 2003).
Fluorescence Characteristics
- Fluorescence in Schiff Bases : The fluorescence characteristics of Schiff bases derived from amino- and aminoalkylpyridines, including methoxymethyl-phenol derivatives, have been studied. This research is significant in the development of new fluorescent materials and sensors (Cimerman, Miljanić, & Antolić, 1999).
Eigenschaften
IUPAC Name |
2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-17(2)24(18(3)4)14-13-21(20-9-7-6-8-10-20)22-15-19(16-26-5)11-12-23(22)25/h6-12,15,17-18,21,25H,13-14,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRSOVOKENPWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)COC)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



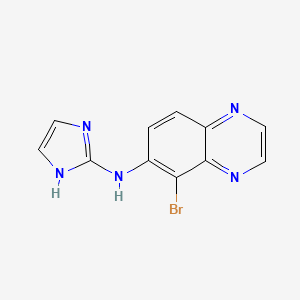
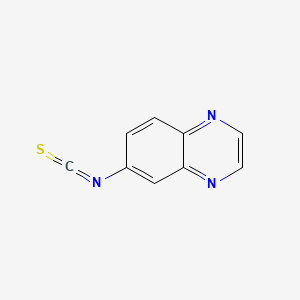
![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(S)-4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/no-structure.png)
![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
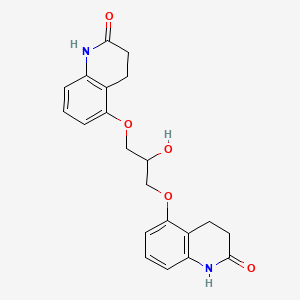
![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)
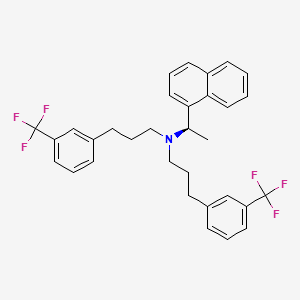
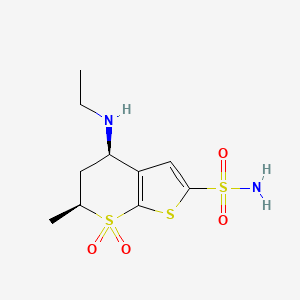
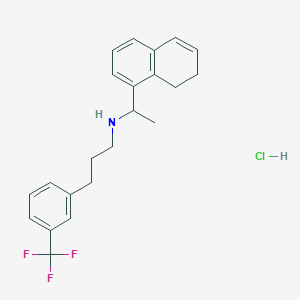
![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)
